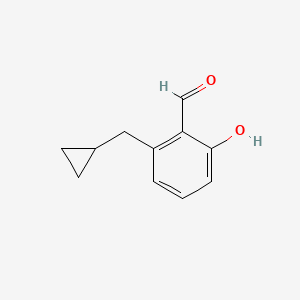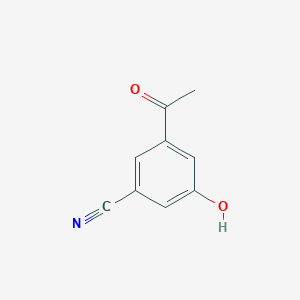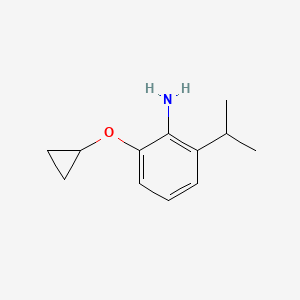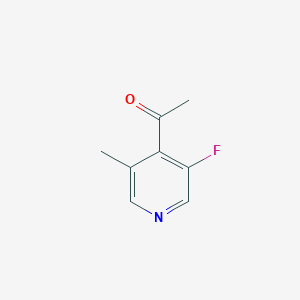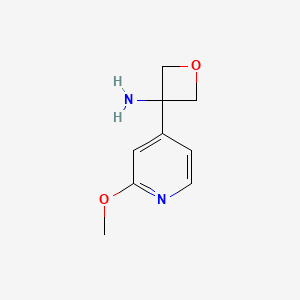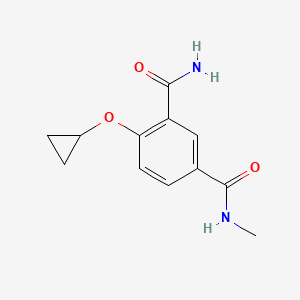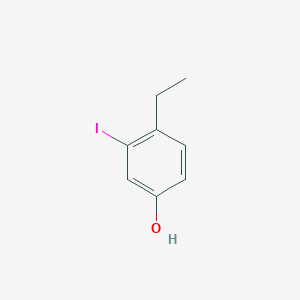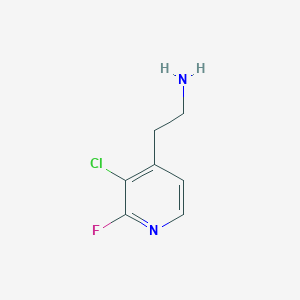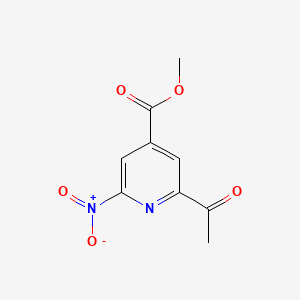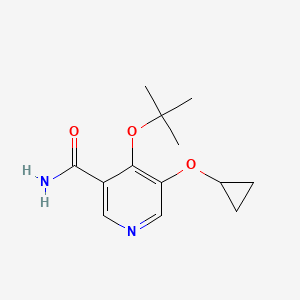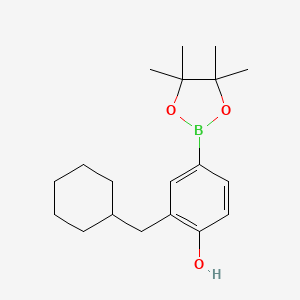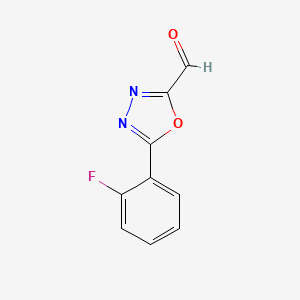
5-(2-Fluorophenyl)-1,3,4-oxadiazole-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-Fluorophenyl)-1,3,4-oxadiazole-2-carbaldehyde is a heterocyclic compound that features an oxadiazole ring substituted with a fluorophenyl group and an aldehyde functional group. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in various scientific research areas.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Fluorophenyl)-1,3,4-oxadiazole-2-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-fluorobenzohydrazide with glyoxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, leading to the formation of the oxadiazole ring.
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using continuous flow reactors to ensure better control over reaction parameters and higher yields. The use of catalysts and solvents that can be easily recycled also contributes to the sustainability and cost-effectiveness of the process.
Análisis De Reacciones Químicas
Types of Reactions
5-(2-Fluorophenyl)-1,3,4-oxadiazole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under the influence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: KMnO4 in an acidic medium.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Sodium methoxide (NaOMe) in methanol.
Major Products
Oxidation: 5-(2-Fluorophenyl)-1,3,4-oxadiazole-2-carboxylic acid.
Reduction: 5-(2-Fluorophenyl)-1,3,4-oxadiazole-2-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-(2-Fluorophenyl)-1,3,4-oxadiazole-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Mecanismo De Acción
The biological activity of 5-(2-Fluorophenyl)-1,3,4-oxadiazole-2-carbaldehyde is attributed to its ability to interact with various molecular targets. The compound can inhibit specific enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting cell signaling and proliferation.
Comparación Con Compuestos Similares
Similar Compounds
5-(2-Fluorophenyl)-1H-pyrrole-3-carbaldehyde: Another fluorophenyl-substituted heterocycle with potential biological activity.
5-(2-Fluorophenyl)-1,2,4-oxadiazole-3-carboxylic acid: A structurally similar compound with a carboxylic acid group instead of an aldehyde.
Uniqueness
5-(2-Fluorophenyl)-1,3,4-oxadiazole-2-carbaldehyde is unique due to its specific substitution pattern and functional groups, which confer distinct reactivity and biological properties. Its combination of a fluorophenyl group and an oxadiazole ring makes it a versatile scaffold for the development of new chemical entities with potential therapeutic applications.
Propiedades
Fórmula molecular |
C9H5FN2O2 |
|---|---|
Peso molecular |
192.15 g/mol |
Nombre IUPAC |
5-(2-fluorophenyl)-1,3,4-oxadiazole-2-carbaldehyde |
InChI |
InChI=1S/C9H5FN2O2/c10-7-4-2-1-3-6(7)9-12-11-8(5-13)14-9/h1-5H |
Clave InChI |
QQNTYTWYNDEKAU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C2=NN=C(O2)C=O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


